(3S,4R)-托法替尼
描述
(3S,4R)-Tofacitinib is a chiral compound that belongs to the class of Janus kinase inhibitors. It is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The compound works by inhibiting the activity of Janus kinase enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune response.
科学研究应用
(3S,4R)-托法替尼具有广泛的科学研究应用:
化学: 它被用作手性合成和不对称催化研究中的模型化合物。
生物学: 该化合物用于研究JAK激酶在细胞信号传导和免疫反应中的作用。
医学: (3S,4R)-托法替尼被广泛研究,以用于治疗自身免疫性疾病和炎症性疾病的治疗潜力。
作用机制
(3S,4R)-托法替尼通过抑制JAK激酶的活性发挥作用,特别是JAK1和JAK3。这些酶参与各种细胞因子和生长因子的信号通路,这些细胞因子和生长因子调节免疫反应和炎症。 通过抑制这些酶,(3S,4R)-托法替尼减少了促炎细胞因子的产生,并减轻了自身免疫性疾病的症状 .
类似化合物:
乌帕替尼: 另一种JAK抑制剂,具有类似的作用机制,但化学结构不同。
巴瑞替尼: 一种用于治疗类风湿性关节炎的JAK抑制剂,与 (3S,4R)-托法替尼相比,具有不同的选择性特征。
鲁索利替尼: 一种主要用于治疗骨髓纤维化和真性红细胞增多症的JAK抑制剂。
独特性: (3S,4R)-托法替尼独特之处在于其对JAK1和JAK3的特异性抑制,这使得它在治疗自身免疫性疾病方面特别有效。 它的手性性质也有助于它的选择性和效力 .
准备方法
合成路线和反应条件: (3S,4R)-托法替尼的合成涉及多个步骤,从市售原料开始。 合成中的一个关键步骤是吡咯烷环的形成,该过程通过一系列反应完成,包括环闭合复分解和脂肪酶介导的动力学拆分 。最终产物通过纯化和结晶过程获得。
工业生产方法: (3S,4R)-托法替尼的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括使用先进技术,如连续流动化学和自动化合成,以提高效率和降低生产成本 .
化学反应分析
反应类型: (3S,4R)-托法替尼经历各种化学反应,包括:
氧化: 该化合物可以氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可用于修饰化合物中的官能团,从而形成新的类似物。
取代: 取代反应,例如亲核取代,可以用来将不同的取代基引入分子中。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 在回流或室温等条件下,使用烷基卤化物和亲核试剂等试剂。
主要产物: 这些反应形成的主要产物包括 (3S,4R)-托法替尼的各种类似物和衍生物,这些类似物和衍生物可能表现出不同的药理特性 .
相似化合物的比较
Upadacitinib: Another Janus kinase inhibitor with a similar mechanism of action but different chemical structure.
Baricitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis, with a different selectivity profile compared to (3S,4R)-Tofacitinib.
Ruxolitinib: A Janus kinase inhibitor used primarily in the treatment of myelofibrosis and polycythemia vera.
Uniqueness: (3S,4R)-Tofacitinib is unique in its specific inhibition of Janus kinase 1 and Janus kinase 3, which makes it particularly effective in treating autoimmune diseases. Its chiral nature also contributes to its selectivity and potency .
属性
IUPAC Name |
3-[(3S,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433459 | |
Record name | (3S,4R)-Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092578-48-7 | |
Record name | (3S,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epitofacitinib, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPITOFACITINIB, (3S,4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2E2X7QH4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。